molecular formula C12H17F2NO4 B15296353 2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B15296353
M. Wt: 277.26 g/mol
InChI Key: DZRYQYWNNPPUOL-UHFFFAOYSA-N
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Description

The compound 2-[(tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid belongs to a class of bicyclic proline analogs characterized by a rigid 2-azabicyclo[2.1.1]hexane scaffold. These molecules are widely used in medicinal chemistry and peptide engineering due to their ability to enforce specific conformational constraints, modulate hydrophobicity, and improve metabolic stability . These analogs serve as critical building blocks for drug discovery and biochemical research .

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

4-(difluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(7(13)14)4-12(15,5-11)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)

InChI Key

DZRYQYWNNPPUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves multiple steps. One common method includes the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction typically occurs under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for scalability and efficiency. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc deprotection yields the free amine form of the compound .

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight and Hydrophobicity: Fluorinated derivatives (e.g., 4-fluoro, MW 245.25) exhibit increased molecular weight compared to non-halogenated analogs like the 4-methyl variant (MW 241.3). The 4-phenyl analog (MW 303.35) demonstrates the highest hydrophobicity due to its aromatic group .

Conformational Rigidity: The 2-azabicyclo[2.1.1]hexane core restricts backbone flexibility, making these compounds superior to monocyclic proline analogs in enforcing specific secondary structures (e.g., β-turns) . 4-Fluoro and 4-methyl variants are frequently used to study steric and electronic effects on peptide conformation .

Commercial Availability and Applications: The 4-phenyl derivative is readily available (Aaron Chemicals) and used to probe hydrophobic interactions in protein-ligand binding . 4-Methoxymethyl and 2,4-methanoproline derivatives are employed to prevent peptide aggregation and stabilize folded states .

Synthetic Challenges :

  • 4-Ethyl and 4-(trifluoromethyl) analogs (CAS 1344281-38-4, discontinued) highlight the difficulty in synthesizing highly fluorinated derivatives, likely due to steric and electronic challenges during functionalization .

Biological Activity

The compound 2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 12127697) is a bicyclic amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₁₂H₁₉F₂N₁O₄
  • Molecular Weight : 241.28 g/mol
  • Chemical Structure : The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis for amino acids.

Physical Properties

  • Appearance : White powder
  • Solubility : Soluble in organic solvents, limited solubility in water.
  • Safety Profile : Classified as harmful if swallowed and causes skin irritation .

The biological activity of this compound primarily revolves around its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV is an enzyme involved in glucose metabolism and is a target for the treatment of type 2 diabetes. Inhibition of DPP-IV leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Pharmacological Studies

  • DPP-IV Inhibition : Research has demonstrated that compounds with similar structures exhibit significant DPP-IV inhibitory activity, making them potential candidates for diabetes management . The specific azabicyclo structure of this compound enhances its binding affinity to the DPP-IV enzyme.
  • Antidiabetic Effects : In vivo studies have shown that DPP-IV inhibitors can improve glycemic control in diabetic models. The compound's ability to modulate insulin secretion and reduce glucagon levels contributes to its antidiabetic effects.
  • Case Studies :
    • A study involving the administration of DPP-IV inhibitors revealed improvements in glycemic control and reductions in HbA1c levels among patients with type 2 diabetes .
    • Another investigation highlighted the compound's potential to prevent diabetic complications, such as nephropathy and neuropathy, by modulating inflammatory pathways associated with diabetes .

Comparative Biological Activity

Compound NameActivityReference
This compoundDPP-IV inhibitor
SitagliptinDPP-IV inhibitor
SaxagliptinDPP-IV inhibitor

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